molecular formula C7H12OS B14379216 8-Thiabicyclo[3.2.1]octan-3-ol CAS No. 90049-53-9

8-Thiabicyclo[3.2.1]octan-3-ol

Cat. No.: B14379216
CAS No.: 90049-53-9
M. Wt: 144.24 g/mol
InChI Key: MNNKOKPMEUSMNF-UHFFFAOYSA-N
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Description

8-Thiabicyclo[321]octan-3-ol is a bicyclic compound containing a sulfur atom within its structure

Preparation Methods

The synthesis of 8-Thiabicyclo[3.2.1]octan-3-ol involves several steps. One common method includes the enantioselective construction of the bicyclic scaffold. This can be achieved through the desymmetrization of achiral tropinone derivatives or the de novo construction of the basic tropane scaffold using chiral auxiliary methodology or enantioselective catalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Thiabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, sodium acetate, and diisopropylamine . Major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with dry hydrogen chloride gas in ethyl ether can convert the compound into its corresponding hydrochloride .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Thiabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as the dopamine and serotonin transporters. By inhibiting these transporters, the compound can modulate neurotransmitter levels in the brain, potentially reducing the reinforcing and stimulant properties of substances like cocaine . The selectivity of the compound for DAT and SERT is a key factor in its mechanism of action.

Comparison with Similar Compounds

Properties

IUPAC Name

8-thiabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNKOKPMEUSMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301967
Record name 8-Thiabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90049-53-9
Record name NSC147633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Thiabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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